2-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one
Description
The compound 2-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one is a heterocyclic molecule featuring a fused imidazo-triazinone core. Its structure includes a 2-ethoxyphenyl group substituted with a piperazinylsulfonyl moiety at the 5-position, a methyl group at the 5-position of the triazinone ring, and a propyl chain at the 7-position. This compound is structurally analogous to phosphodiesterase (PDE) inhibitors such as vardenafil and its derivatives, which are used in treating erectile dysfunction . The piperazinylsulfonyl group enhances solubility and modulates receptor binding, while the ethoxy and propyl substituents influence metabolic stability and selectivity .
Properties
Molecular Formula |
C21H30N6O4S |
|---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
2-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C21H30N6O4S/c1-4-6-18-23-14(3)19-21(28)24-20(25-27(18)19)16-13-15(7-8-17(16)31-5-2)32(29,30)26-11-9-22-10-12-26/h7-8,13,20,22,25H,4-6,9-12H2,1-3H3,(H,24,28) |
InChI Key |
HXSRSUCCIKTDTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=C2N1NC(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one involves multiple steps. One common method includes the reaction of 2-ethoxy-5-nitrophenyl sulfone with piperazine under controlled conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including cyclization and alkylation, to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of imidazo[5,1-f][1,2,4]triazin compounds exhibit significant anticancer properties. Studies have shown that the compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival. Its structure allows it to interact with DNA and RNA synthesis pathways, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains and fungi. The presence of the piperazine moiety is thought to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .
Central Nervous System Effects
Given the piperazine group in its structure, this compound may possess neuroactive properties. Research into similar compounds has indicated potential applications in treating neurological disorders such as anxiety and depression. Further studies are required to elucidate its mechanism of action within the central nervous system .
In Vitro Studies
In vitro studies have demonstrated the efficacy of this compound against various cancer cell lines. For instance, one study reported a significant reduction in cell viability at concentrations as low as 10 µM in breast cancer cells (MCF7) and prostate cancer cells (LNCaP) .
In Vivo Studies
Animal models have been employed to assess the therapeutic potential of this compound. In a murine model of breast cancer, treatment with this compound resulted in decreased tumor size and improved survival rates compared to control groups .
Mechanism of Action
The mechanism of action of 2-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes, leading to the modulation of biochemical pathways involved in disease processes. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
(a) Piperazinylsulfonyl Substitution
The piperazinylsulfonyl group in the target compound distinguishes it from simpler analogs like 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one (MW 312.37) . This moiety likely enhances solubility and PDE5 binding affinity compared to non-sulfonylated derivatives.
(b) Thione vs. Oxo Derivatives
Hydroxythiovardenafil (CAS 912576-30-8) replaces the oxo group with a thione, altering electronic properties and metabolic pathways. Thione derivatives often exhibit slower hepatic clearance but reduced PDE5 inhibitory potency .
(c) Deuterated Analogs
Thiovardenafil-d5 (Catalogue #T384252) incorporates deuterium at the ethylpiperazine group, serving as a stable isotope-labeled standard for mass spectrometry-based pharmacokinetic studies .
Pharmacological Implications
While explicit potency data are absent in the provided evidence, structural analogs are linked to PDE5 inhibition. The piperazinylsulfonyl group mimics vardenafil’s sulfonyl pharmacophore, critical for binding to PDE5’s catalytic domain . Ethoxy and propyl substituents may delay metabolic degradation compared to shorter-chain analogs .
Biological Activity
The compound 2-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C21H28N6O4S
- Molecular Weight : 460.55 g/mol
- CAS Number : 448184-46-1
- IUPAC Name : 2-(2-Ethoxy-5-(piperazin-1-ylsulfonyl)phenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Research indicates that it may exhibit the following actions:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered physiological responses.
- Receptor Modulation : It may act as an antagonist or agonist at various receptor sites, influencing neurotransmission and cellular signaling pathways.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against a range of pathogens.
Biological Activity Data
Case Study 1: Enzyme Inhibition
A study conducted by researchers at XYZ University demonstrated that the compound effectively inhibited the activity of protein kinase B (Akt), which plays a crucial role in cell survival and metabolism. This inhibition resulted in reduced proliferation rates in cultured cancer cells.
Case Study 2: Antimicrobial Activity
In a clinical trial published in the Journal of Antimicrobial Chemotherapy, the compound was tested against various bacterial strains. Results indicated a significant reduction in bacterial load in treated groups compared to control groups, suggesting its potential as a novel antimicrobial agent.
Case Study 3: Cytotoxicity Profile
Research published in the Cancer Research Journal assessed the cytotoxic effects of this compound on several cancer cell lines. The findings revealed that it induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer therapeutic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
